An In-depth Technical Guide to 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride (CAS: 3663-81-8)
An In-depth Technical Guide to 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride (CAS: 3663-81-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride, with CAS number 3663-81-8, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a benzodioxane ring and a reactive acyl chloride group, makes it a valuable building block in medicinal chemistry. The 2,3-dihydro-1,4-benzodioxine motif is present in numerous drugs and drug candidates, highlighting its significance in interacting with biological receptors and enzymes. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical data to support its application in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3663-81-8 | [2] |
| Molecular Formula | C₉H₇ClO₃ | [2] |
| Molecular Weight | 198.6 g/mol | [2] |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 279.9 ± 39.0 °C (Predicted) | [2] |
| Density | 1.359 g/cm³ (Predicted) |
Synthesis
The primary route for the synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride involves the conversion of its corresponding carboxylic acid, 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
A common method for the synthesis of the precursor carboxylic acid involves the reaction of catechol with a suitable three-carbon building block under basic conditions. For instance, reacting catechol with 2,3-dibromopropionate can yield the desired benzodioxane ring structure.
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from Carboxylic Acid
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Materials:
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2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Dichloromethane (DCM) (anhydrous)
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Anhydrous ether
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous dichloromethane.
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Slowly add thionyl chloride to the suspension at room temperature.
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Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
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Wash the resulting crude product with anhydrous ether and dry under vacuum to yield 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
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Yield: 78%[3]
Reactivity and Applications
The primary utility of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride lies in its role as a reactive intermediate for the synthesis of pharmaceuticals, most notably Doxazosin.[1] The high reactivity of the acyl chloride functional group allows for efficient coupling with nucleophiles such as amines and alcohols.
Reaction with Amines (Amide Formation)
Acyl chlorides react readily with primary and secondary amines to form amides. This reaction is central to the synthesis of Doxazosin, where 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is reacted with a piperazine derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of a Doxazosin Precursor
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Materials:
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2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride
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1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
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N,N-Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃)
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Procedure:
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Dissolve 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine in DMF.
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Add potassium carbonate to the solution.
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Add a solution of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride in DMF dropwise to the mixture.
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Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up by adding water and filtering the precipitate.
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The crude product is then purified, for example, by recrystallization.
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Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride.
¹H NMR Spectroscopy
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.83-6.91 | m | 4H | Aromatic-H |
| 5.14 | t | 1H | 2-CH |
| 4.95 | d | 1H | 3-CH₂ (one proton) |
| 4.52 | dd | 1H | 3-CH₂ (one proton) |
| (Solvent: DMSO-d₆)[3] |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~170 | C=O (carbonyl) |
| ~143 | C-O (aromatic) |
| ~122 | C-H (aromatic) |
| ~117 | C-H (aromatic) |
| ~70 | O-CH-C=O |
| ~65 | O-CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1653 | Strong | C=O (acid chloride) |
| 1154 | Strong | C-O (ether) |
| 721 | Medium | C-Cl (carbonyl chloride) |
| (Source: KBr pellet)[3] |
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, acyl chlorides typically undergo fragmentation via cleavage of the C-Cl bond and the bonds adjacent to the carbonyl group.
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Molecular Ion (M⁺): m/z = 198 (for ³⁵Cl) and 200 (for ³⁷Cl)
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Key Fragments:
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[M-Cl]⁺: m/z = 163, corresponding to the acylium ion. This is often a prominent peak.
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[C₈H₇O₂]⁺: m/z = 135, resulting from the loss of COCl.
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Fragments arising from the benzodioxane ring system.
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Safety and Handling
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly with nucleophiles, allows for the efficient construction of complex molecules such as Doxazosin. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe utilization of this important chemical building block.

